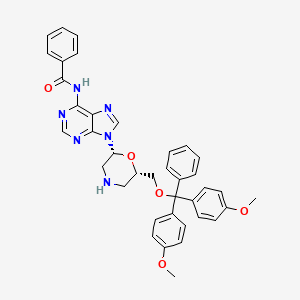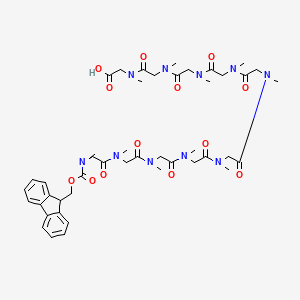
Fmoc-N(Me)-Sar10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N(Me)-Sar10: is a synthetic peptide derivative that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group and N-methylation. This compound is used extensively in peptide synthesis due to its ability to enhance the bioavailability and stability of peptides. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, which allows for the stepwise assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Me)-Sar10 typically involves solid-phase peptide synthesis (SPPS) using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The process includes the following steps:
Attachment to Resin: The amino acid is attached to the 2-CTC resin.
N-Methylation: The N-methylation step can be performed using either dimethyl sulfate or methyl iodide.
Fmoc Protection: The Fmoc group is introduced using Fmoc-OSu and diisopropylethylamine (DIEA) in dichloromethane (DCM).
Cleavage from Resin: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-N(Me)-Sar10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can be used to break disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Removal of the Fmoc group to expose the free amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-N(Me)-Sar10 is used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for stepwise peptide assembly.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs.
Medicine: The compound is used in the design of therapeutic peptides with enhanced stability and bioavailability. It is also used in the development of peptide vaccines.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Fmoc-N(Me)-Sar10 involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine. This allows for the stepwise assembly of peptides without unwanted side reactions. The N-methylation enhances the stability and bioavailability of the peptide by reducing the susceptibility to enzymatic degradation.
Vergleich Mit ähnlichen Verbindungen
- Fmoc-N-Me-Thr(tBu)-OH
- Fmoc-N-Me-βAla-OH
- Fmoc-N-Me-Leu-OH
Comparison: Fmoc-N(Me)-Sar10 is unique due to its specific sequence and the incorporation of N-methylation, which enhances its stability and bioavailability compared to other Fmoc-protected amino acids. The presence of the Fmoc group allows for efficient peptide synthesis, while the N-methylation reduces enzymatic degradation, making it a valuable compound in peptide research and development .
Eigenschaften
Molekularformel |
C45H62N10O13 |
|---|---|
Molekulargewicht |
951.0 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C45H62N10O13/c1-46(20-36(57)48(3)22-38(59)50(5)24-40(61)52(7)26-42(63)54(9)28-44(65)66)35(56)19-47(2)37(58)21-49(4)39(60)23-51(6)41(62)25-53(8)43(64)27-55(10)45(67)68-29-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34H,19-29H2,1-10H3,(H,65,66) |
InChI-Schlüssel |
LWJFVEBBBTXGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


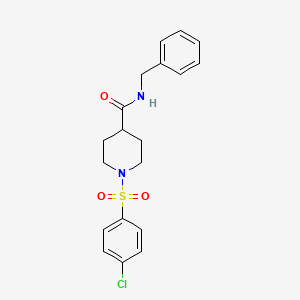
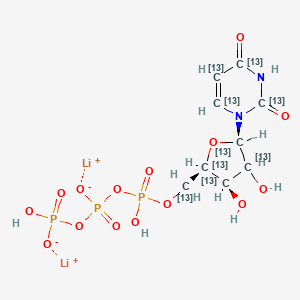
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)


![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
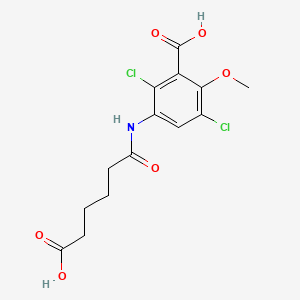
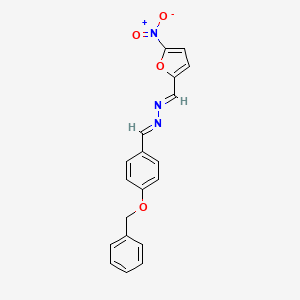
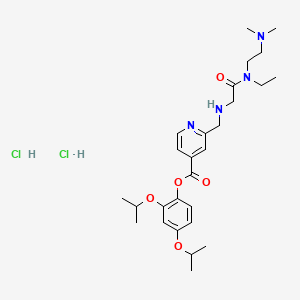
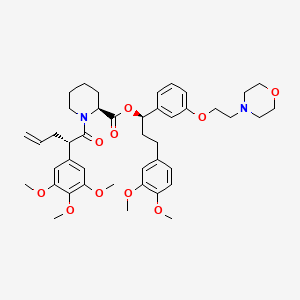
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

